molecular formula C13H18N2O3S B5612435 (3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol

(3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol

Cat. No. B5612435
M. Wt: 282.36 g/mol
InChI Key: GKVVICNHVAOIGR-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Research into the synthesis of compounds similar to "(3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol" involves multiple steps, including the formation of piperidine rings and the introduction of functional groups. For example, a study by Ojo et al. (2012) details the synthesis of a series of piperidine ring-modified analogues through alkylation and reductive amination processes, providing insights into the methodology that could be applicable for synthesizing our compound of interest (Ojo, 2012).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives have been examined through X-ray diffraction analysis, as highlighted by Kuleshova and Khrustalev (2000). Their study on hydroxy derivatives of hydropyridine reveals the importance of hydrogen bonds in determining the conformation and molecular packing, which is relevant for understanding the structural characteristics of "(3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol" (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of piperidine-based compounds includes various transformations, such as nucleophilic substitutions and ring modifications. Spanu, Mannu, and Ulgheri (2014) reported an unexpected reaction of pyridine with acetyl chloride, leading to dihydropyridine and piperidine derivatives, indicating the potential chemical pathways that might be explored with our target compound (Spanu, Mannu, & Ulgheri, 2014).

properties

IUPAC Name

1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-13(18)5-7-15(8-10(13)16)12(17)9-19-11-4-2-3-6-14-11/h2-4,6,10,16,18H,5,7-9H2,1H3/t10-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVVICNHVAOIGR-GWCFXTLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)CSC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)CSC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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